2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
Overview
Description
2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is 435.17289623 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Disposition and Metabolism
Compounds like "2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide" may undergo extensive studies to understand their disposition and metabolism within biological systems. For instance, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans to determine its pharmacokinetic profile, including its elimination via feces and urine, metabolite characterization, and its half-life. Such studies are crucial for developing medications, as they provide insight into how drugs are processed by the body (Renzulli et al., 2011).
Diagnostic Imaging
Similar compounds may be explored for their potential in diagnostic imaging. For example, a radiolabeled benzamide, [iodine-123]-(S)-IBZM, typically used for studying neuropsychiatric disorders, showed potential in detecting melanoma metastases. This application underscores the versatility of benzamide derivatives in medical imaging and diagnostics, offering a non-invasive method to detect and monitor various diseases (Maffioli et al., 1994).
Pharmacological Effects
The pharmacological effects of similar compounds on receptor systems are a significant area of research. For instance, studies on 5-HT1A receptor occupancy and its implications for the treatment of anxiety and mood disorders highlight the importance of understanding the interaction between chemical compounds and receptor systems in the brain. Such research aids in the development of novel therapeutic agents for psychiatric conditions (Rabiner et al., 2002).
Metabolite Characterization
Characterizing the metabolites of drugs similar to "2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide" is vital for understanding their safety and efficacy. For example, the identification of radioactive metabolites in plasma following administration of a specific radioligand provides insights into the drug's metabolic pathways and its potential effects on the body (Osman et al., 1996).
Properties
IUPAC Name |
2-methyl-N-[3-[4-methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-8-3-4-11-19(16)22(30)24-18-10-7-9-17(14-18)21-25-26-23(27(21)2)31-15-20(29)28-12-5-6-13-28/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYQRDBVBLTLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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